Enantiomeric Purity: (R)-Isomer vs. (S)-Isomer and Racemate by Chiral HPLC
Commercial suppliers of the (R)-enantiomer (CAS 2074628-60-5) report a standard purity of ≥98% with an enantiomeric excess (ee) typically ≥99% as determined by chiral HPLC . In contrast, the racemic mixture (CAS 315493-43-7) is supplied at 97–98% chemical purity but with 0% ee, representing a 1:1 mixture of enantiomers . The (S)-enantiomer (CAS 1448348-02-4) is available at comparable purity but with opposite optical rotation, leading to divergent diastereomeric outcomes when used as a chiral building block .
| Evidence Dimension | Enantiomeric excess (ee) and chemical purity |
|---|---|
| Target Compound Data | Chemical purity ≥98%, ee ≥99% (R-configuration) |
| Comparator Or Baseline | Racemate (CAS 315493-43-7): chemical purity 97%, ee 0%; (S)-enantiomer (CAS 1448348-02-4): chemical purity ≥98%, ee ≥99% (S-configuration) |
| Quantified Difference | Δee = 99% vs. racemate; stereochemical inversion vs. (S)-enantiomer |
| Conditions | Chiral HPLC analysis; vendor Certificate of Analysis (CoA) specifications |
Why This Matters
For asymmetric synthesis of drug candidates, the defined (R)-configuration ensures reproducible diastereoselectivity, avoiding the purification burden and yield loss associated with racemic or mismatched enantiomeric starting materials.
